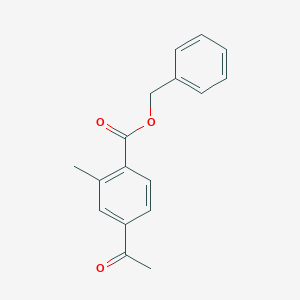

Benzyl 4-acetyl-2-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 4-acetyl-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-12-10-15(13(2)18)8-9-16(12)17(19)20-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCXEFIRALGOBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzyl 4-acetyl-2-methylbenzoate synthesis pathway

An in-depth technical guide on the synthesis of benzyl 4-acetyl-2-methylbenzoate, designed for researchers, scientists, and drug development professionals. This document outlines a viable multi-step synthesis pathway, providing detailed experimental protocols and quantitative data derived from established chemical literature.

Introduction

This compound is an organic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its structure combines a benzoyl moiety with an acetyl group, offering multiple reaction sites for further chemical modification. This guide details a comprehensive synthesis pathway starting from commercially available precursors, proceeding through the formation of a key carboxylic acid intermediate, and culminating in the final esterification step.

Overall Synthesis Pathway

The synthesis of this compound is accomplished via a four-step process. The pathway begins with the Friedel-Crafts acylation of 2-fluorotoluene, followed by a nucleophilic aromatic substitution to introduce a cyano group. This nitrile is then hydrolyzed to form the key intermediate, 4-acetyl-2-methylbenzoic acid. The final step involves the esterification of this carboxylic acid with benzyl alcohol to yield the target compound.

An In-depth Technical Guide on 4-Acetyl-2-methylbenzoic Acid (CAS 55860-35-0) and its Benzyl Ester Derivative

Abstract: This technical guide provides a comprehensive overview of 4-Acetyl-2-methylbenzoic acid (CAS 55860-35-0), a key intermediate in the synthesis of the potent insecticide and acaricide, Fluralaner. This document elucidates the chemical and physical properties, synthesis methodologies, and the ultimate biological relevance of this compound. A clear distinction is made between the primary subject and its benzyl ester derivative, Benzyl 4-acetyl-2-methylbenzoate, for which a separate, concise summary of available data is provided to address a potential ambiguity in nomenclature. This guide is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Introduction

4-Acetyl-2-methylbenzoic acid, with the registered CAS number 55860-35-0, is a substituted aromatic carboxylic acid of significant interest in the agrochemical industry.[1] Its molecular structure, featuring a carboxylic acid, a ketone, and a methyl group on a benzene ring, makes it a versatile building block in organic synthesis. The primary application of this compound lies in its role as a crucial precursor to Fluralaner, a systemic insecticide and acaricide.[2] This guide will delve into the technical details of 4-Acetyl-2-methylbenzoic acid, including its synthesis, properties, and the biological context of its application. It will also briefly address this compound to provide a complete picture for the scientific community.

4-Acetyl-2-methylbenzoic Acid (CAS 55860-35-0)

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-Acetyl-2-methylbenzoic acid is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 55860-35-0 | [1][3][4] |

| Molecular Formula | C₁₀H₁₀O₃ | [1][3] |

| Molecular Weight | 178.18 g/mol | [1][3] |

| IUPAC Name | 4-acetyl-2-methylbenzoic acid | |

| Appearance | Off-white to white crystalline powder/solid | [3] |

| Melting Point | 128-130 °C | [3] |

| Boiling Point | 352.7 ± 30.0 °C (Predicted) | [5] |

| Density | 1.189 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in ethanol and ether; sparingly soluble in water. | |

| InChI Key | QGXDUDDPMXVLOO-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and purity assessment of 4-Acetyl-2-methylbenzoic acid.

-

¹H-NMR (Proton Nuclear Magnetic Resonance): The ¹H-NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl protons of the acetyl group, and the methyl protons on the benzene ring, as well as a broad singlet for the carboxylic acid proton.

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C-NMR spectrum will display distinct peaks for the carbonyl carbons of the carboxylic acid and the acetyl group, the aromatic carbons, and the methyl carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the ketone and carboxylic acid, and C-H stretches of the aromatic ring and methyl groups.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of its structure.[1]

Synthesis of 4-Acetyl-2-methylbenzoic Acid

Several synthetic routes for the preparation of 4-Acetyl-2-methylbenzoic acid have been reported. Below are two common experimental protocols.

This method involves the hydrolysis of a nitrile to a carboxylic acid.

Procedure:

-

To a 100 mL flask, add 1 mmol (1.59 g) of 3-methyl-4-cyanoacetophenone.

-

Add 10 mL of trifluoroacetic acid.

-

Heat the reaction mixture at 60 °C for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and add a 10% sodium carbonate solution to adjust the pH to 2.

-

Extract the product with ethyl acetate (3 x volume).

-

Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

The resulting beige solid is 4-acetyl-2-methylbenzoic acid. The reported yield is 84%.[6]

This synthesis involves a palladium-catalyzed coupling reaction.

Procedure:

-

In a reaction vessel, suspend 21.5 g (100 mmol) of 4-bromo-2-methylbenzoic acid in 64.5 g of n-butanol.

-

Add 16.6 g (120 mmol) of potassium carbonate, 30.1 g (300 mmol) of n-butyl vinyl ether, 44.9 mg (0.2 mmol) of palladium acetate, and 0.247 g (0.6 mmol) of 1,3-bis(diphenylphosphino)propane.

-

Degas the reactor and purge with nitrogen.

-

Reflux the mixture for 5 hours.

-

Cool the reaction solution to 80 °C and distill off n-butanol and n-butyl vinyl ether under reduced pressure.

-

Add 172 g of toluene and 108 g of water to the residue.

-

Neutralize the mixture by adding 15.6 g (150 mmol) of concentrated hydrochloric acid and separate the aqueous phase.

-

The toluene solution contains 4-acetyl-2-methylbenzoic acid. The reported yield is approximately 95%.[7][8]

Synthesis Workflow Diagram

Caption: Synthesis of 4-Acetyl-2-methylbenzoic acid.

Biological Relevance and Signaling Pathway

4-Acetyl-2-methylbenzoic acid is not known to have direct biological activity itself but serves as a critical intermediate in the production of Fluralaner.[2] Fluralaner is a potent insecticide and acaricide that acts as an antagonist of ligand-gated chloride channels, specifically GABA (γ-aminobutyric acid)-gated and L-glutamate-gated chloride channels in arthropods.[2][9]

The mechanism of action of Fluralaner involves the non-competitive blocking of these channels, leading to hyperexcitation, paralysis, and eventual death of the target parasites.[10] This high selectivity for arthropod GABA receptors over mammalian receptors contributes to its favorable safety profile in veterinary medicine.[10]

Logical Relationship to Fluralaner's Mechanism of Action

Caption: From Precursor to Biological Effect.

This compound (CAS 2270905-72-9)

It is important to distinguish 4-Acetyl-2-methylbenzoic acid from its benzyl ester, this compound. This compound has a different CAS number and distinct chemical properties.

Chemical Properties

| Property | Value | Reference |

| CAS Number | 2270905-72-9 | [11] |

| Molecular Formula | C₁₇H₁₆O₃ | [11] |

| Molecular Weight | 268.31 g/mol | [11] |

| IUPAC Name | This compound | [11] |

Synthesis

Biological Activity

There is no readily available information on the specific biological activities of this compound in the scientific literature.

Conclusion

4-Acetyl-2-methylbenzoic acid (CAS 55860-35-0) is a well-characterized compound with significant industrial importance as a key intermediate in the synthesis of the ectoparasiticide Fluralaner. Its synthesis is achievable through various routes, and its chemical properties are well-documented. The ultimate biological relevance of this compound is intrinsically linked to the potent and selective mechanism of action of Fluralaner on arthropod GABA receptors. Clear differentiation from its benzyl ester derivative, this compound (CAS 2270905-72-9), is crucial for accurate scientific discourse and research. This guide provides a foundational technical overview for professionals engaged in the fields of chemical synthesis and drug development.

References

- 1. 4-Acetyl-2-methylbenzoic acid | 55860-35-0 | Benchchem [benchchem.com]

- 2. Fluralaner - Wikipedia [en.wikipedia.org]

- 3. 4-Acetyl-2-methylbenzoic Acid CAS 55860-35-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 4-acetyl-2-methylbenzoic acid | 55860-35-0 [chemicalbook.com]

- 5. 4-acetyl-2-methylbenzoic acid Price from Supplier Brand Jinan Hong kongda Chemical Co.,Ltd on Chemsrc.com [chemsrc.com]

- 6. 4-acetyl-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Mechanisms of fluralaner antagonism of GABA receptors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4-Acetyl-2-methyl-benzoic acid benzyl ester Supplier in Mumbai, 4-Acetyl-2-methyl-benzoic acid benzyl ester Trader, Maharashtra [chemicalmanufacturers.in]

An In-depth Technical Guide to the Molecular Structure of Benzyl 4-acetyl-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and proposed synthesis of Benzyl 4-acetyl-2-methylbenzoate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous molecules to predict its physicochemical and spectroscopic properties. Detailed experimental protocols for the synthesis of its precursor, 4-acetyl-2-methylbenzoic acid, are presented, along with a proposed methodology for its subsequent esterification to the target molecule. This document aims to serve as a valuable resource for researchers and professionals in drug development and organic synthesis by providing a thorough compilation of existing and predicted data, alongside structured experimental workflows.

Introduction

This compound is an organic compound that, while not extensively studied, possesses a molecular architecture of interest to medicinal chemists and drug development professionals. Its structure combines a benzyl ester, a functionality often employed to enhance the pharmacokinetic properties of drug candidates, with a substituted benzoic acid core. The presence of acetyl and methyl groups on the benzene ring offers potential sites for metabolic activity and further chemical modification. This guide will delineate the known and predicted characteristics of this molecule.

Molecular Structure and Properties

The molecular structure of this compound consists of a benzyl group ester-linked to a 4-acetyl-2-methylbenzoic acid moiety.

Chemical Structure:

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound (Predicted) | 4-acetyl-2-methylbenzoic acid (Experimental) |

| Molecular Formula | C₁₇H₁₆O₃ | C₁₀H₁₀O₃[1][2] |

| Molecular Weight | 268.31 g/mol | 178.18 g/mol [1][2] |

| Appearance | White to off-white solid | White crystalline solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Soluble in ethanol and ether, almost insoluble in water |

Synthesis and Experimental Protocols

Synthesis of 4-acetyl-2-methylbenzoic acid

Method 1: Oxidation of 3,4-dimethylacetophenone

A common method for the synthesis of 4-acetyl-2-methylbenzoic acid is the direct oxidation of the 3-methyl group of 3,4-dimethylacetophenone.

-

Protocol:

-

To a solution of 3,4-dimethylacetophenone in a suitable solvent (e.g., a mixture of pyridine and water), add an oxidizing agent such as potassium permanganate (KMnO₄).

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and filter to remove manganese dioxide.

-

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry to yield 4-acetyl-2-methylbenzoic acid.

-

Method 2: Palladium-Catalyzed Carbonylation

Another approach involves the palladium-catalyzed carbonylation of 4-bromo-3-methylacetophenone.

-

Protocol:

-

In a pressure reactor, combine 4-bromo-3-methylacetophenone, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., dppf), and a base (e.g., Et₃N) in a suitable solvent (e.g., DMF).

-

Pressurize the reactor with carbon monoxide (CO).

-

Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for several hours.

-

After cooling and depressurizing, quench the reaction with water and acidify to precipitate the product.

-

Isolate the product by filtration, followed by purification via recrystallization.

-

Proposed Synthesis of this compound

Method: Fischer-Speier Esterification

This classic acid-catalyzed esterification is a straightforward method for the synthesis of benzyl esters from carboxylic acids.

-

Protocol:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-acetyl-2-methylbenzoic acid (1.0 eq.) and benzyl alcohol (1.5 eq.) in a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid, for example, concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA)[3].

-

Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting carboxylic acid is consumed.

-

Cool the reaction mixture and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Method: Steglich Esterification

For substrates that are sensitive to strong acids and high temperatures, the Steglich esterification offers a milder alternative.[4][5]

-

Protocol:

-

Dissolve 4-acetyl-2-methylbenzoic acid (1.0 eq.), benzyl alcohol (1.2 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[4][5]

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) or another carbodiimide coupling agent (1.1 eq.) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter off the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with dilute HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the desired benzyl ester.

-

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for this compound, the following data are predicted based on the analysis of structurally related compounds, including methyl 4-acetyl-2-methylbenzoate, benzyl benzoate, and other substituted benzoates.[6][7]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.0-7.8 (m, 2H, Ar-H), 7.5-7.3 (m, 6H, Ar-H), 5.35 (s, 2H, -OCH₂-), 2.65 (s, 3H, -COCH₃), 2.55 (s, 3H, Ar-CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 197 (C=O, ketone), 166 (C=O, ester), 142, 138, 136, 133, 130, 129, 128.5, 128.0, 127.5 (Ar-C), 67 (-OCH₂-), 27 (-COCH₃), 22 (Ar-CH₃). |

| IR (KBr, cm⁻¹) | ν: ~3030 (Ar C-H), ~2920 (Aliphatic C-H), ~1720 (C=O, ester), ~1685 (C=O, ketone), ~1270, ~1100 (C-O stretch). |

| Mass Spec. (EI) | m/z: 268 (M⁺), 177 (M⁺ - C₇H₇), 163 (M⁺ - C₇H₇O), 149, 108, 91 (C₇H₇⁺, tropylium ion). |

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from 4-acetyl-2-methylbenzoic acid to this compound via Fischer esterification.

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide provides a detailed overview of this compound, focusing on its molecular structure, predicted properties, and a plausible synthetic route. While direct experimental data for this compound remains scarce, the information compiled and predicted herein offers a solid foundation for researchers and scientists in the field of drug development and organic synthesis. The provided experimental protocols for its precursor and the proposed methods for its synthesis are based on well-established chemical principles and are expected to be robust. Further experimental validation of the predicted data is encouraged to expand the chemical knowledge base for this intriguing molecule.

References

- 1. 4-Acetyl-2-methylbenzoic acid | 55860-35-0 | Benchchem [benchchem.com]

- 2. 4-Acetyl-2-methylbenzoic acid | C10H10O3 | CID 53435554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Steglich Esterification [organic-chemistry.org]

- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 6. METHYL 4-ACETYLBENZOATE(3609-53-8) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

Spectroscopic Data of Benzyl 4-acetyl-2-methylbenzoate: A Technical Guide

This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Benzyl 4-acetyl-2-methylbenzoate.

Predicted Spectroscopic Data for this compound

The structure of this compound combines the acyl portion of Methyl 4-acetyl-2-methylbenzoate and the benzyl ester group of Benzyl benzoate. Therefore, its spectroscopic data can be predicted by analyzing the features of these two precursor molecules.

Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum is expected to show signals from both the substituted benzene ring of the benzoate and the benzyl group.

-

Aromatic Protons (Benzoate Ring): Three protons on the 4-acetyl-2-methylbenzoyl moiety will likely appear as multiplets or distinct signals in the aromatic region (δ 7.0-8.5 ppm).

-

Aromatic Protons (Benzyl Group): Five protons of the benzyl group's phenyl ring will likely appear as a multiplet around δ 7.3-7.5 ppm.[1]

-

Methylene Protons (-CH₂-): A singlet corresponding to the two benzylic protons is expected around δ 5.3 ppm.[1]

-

Methyl Protons (-CH₃): A singlet for the methyl group on the benzoate ring should appear around δ 2.6 ppm.

-

Acetyl Protons (-COCH₃): A singlet for the acetyl group's methyl protons is anticipated around δ 2.6 ppm.

Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum will display signals for all the carbon atoms in the molecule.

-

Carbonyl Carbon (Ester): The ester carbonyl carbon should appear around δ 166 ppm.[1]

-

Carbonyl Carbon (Ketone): The ketone carbonyl carbon is expected in the downfield region, likely above δ 197 ppm.

-

Aromatic Carbons: A series of signals for the aromatic carbons of both the benzoate and benzyl rings will be present in the δ 128-140 ppm range.[1]

-

Methylene Carbon (-CH₂-): The benzylic carbon is expected around δ 67 ppm.[1]

-

Methyl Carbon (-CH₃): The methyl group on the benzoate ring should have a signal around δ 21 ppm.

-

Acetyl Carbon (-COCH₃): The methyl carbon of the acetyl group is predicted to be around δ 26 ppm.

Predicted IR Spectrum:

The IR spectrum will be characterized by the vibrational frequencies of its functional groups.

-

C=O Stretching (Ester): A strong absorption band is expected in the range of 1720-1740 cm⁻¹.

-

C=O Stretching (Ketone): Another strong absorption band for the ketone carbonyl group is predicted around 1680-1700 cm⁻¹.

-

C-O Stretching: Bands corresponding to the C-O stretching of the ester group will likely appear in the 1100-1300 cm⁻¹ region.

-

Aromatic C-H Stretching: Absorption bands for the aromatic C-H bonds are expected just above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Bands for the methyl and methylene C-H bonds will be observed just below 3000 cm⁻¹.

-

Aromatic C=C Bending: Characteristic absorptions for the aromatic rings will be present in the 1450-1600 cm⁻¹ region.

Predicted Mass Spectrum:

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion Peak (M⁺): The molecular weight of this compound (C₁₇H₁₆O₃) is 268.31 g/mol . The molecular ion peak is expected at m/z = 268.

-

Major Fragment Ions: Common fragmentation pathways would include the loss of the benzyl group (C₇H₇, m/z = 91) to give a fragment at m/z = 177, and the loss of the benzyloxy group (C₇H₇O, m/z = 107) to give a fragment at m/z = 161. Another likely fragmentation is the loss of the acetyl group (CH₃CO, m/z = 43) to give a fragment at m/z = 225. The base peak is likely to be the tropylium ion at m/z = 91.

Spectroscopic Data of Related Compounds

To support the predictions, the experimental data for Methyl 4-acetyl-2-methylbenzoate and Benzyl benzoate are presented below.

Methyl 4-acetyl-2-methylbenzoate

| ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) | MS (m/z) |

| Aromatic H: multiplet | C=O (Ester): ~167 | C=O (Ester): ~1720 | M⁺: 192 |

| -OCH₃: singlet | C=O (Ketone): ~197 | C=O (Ketone): ~1685 | Fragments: 177, 161, 133, 105 |

| -CH₃: singlet | Aromatic C: ~125-140 | C-O: ~1280 | |

| -COCH₃: singlet | -OCH₃: ~52 | Aromatic C=C: ~1600 | |

| -CH₃: ~21 | |||

| -COCH₃: ~26 |

Note: Specific chemical shifts and peak intensities can vary depending on the solvent and experimental conditions.[2][3][4][5]

Benzyl Benzoate

| ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) | MS (m/z) |

| 8.11-8.08 (m, 2H) | 166.43 (C=O) | ~1720 (C=O) | M⁺: 212 |

| 7.59-7.55 (m, 1H) | 136.07 (Ar-C) | ~3060 (Ar C-H) | Fragments: 105, 91, 77 |

| 7.48-7.34 (m, 7H) | 133.02 (Ar-CH) | ~1270, 1110 (C-O) | |

| 5.38 (s, 2H) | 129.70 (Ar-CH) | ||

| 128.60 (Ar-CH) | |||

| 128.37 (Ar-CH) | |||

| 128.24 (Ar-CH) | |||

| 128.16 (Ar-CH) | |||

| 66.69 (-CH₂-) |

Data obtained from various sources and may vary slightly based on experimental conditions.[1][6][7][8][9][10][11]

Experimental Protocols

The following are general procedures for obtaining the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution.

Sample Preparation:

-

Weigh approximately 5-20 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.[12]

-

Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[12][13]

-

Transfer the solution to a clean NMR tube, ensuring the liquid height is between 4.0 and 5.0 cm.[12]

-

Cap the NMR tube securely.[12]

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.[12]

-

The magnetic field is shimmed to improve its homogeneity and achieve high resolution.[12]

-

The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[12]

-

The appropriate pulse sequence and acquisition parameters are set, and the data is collected.[12]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a sample, providing information about its functional groups.

Sample Preparation (for liquids):

-

Place one to two drops of the pure liquid sample between two salt plates (e.g., NaCl or KBr).[14]

-

Gently press the plates together to form a thin film.

Sample Preparation (for solids - KBr pellet):

-

Grind a small amount of the solid sample with anhydrous potassium bromide (KBr).

-

Compress the mixture in a die to form a thin, transparent pellet.

Data Acquisition:

-

Place the prepared sample in the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty sample holder or the pure solvent.

-

Obtain the spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).[15]

-

The final spectrum is typically plotted as transmittance versus wavenumber.[16]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio.

Sample Introduction:

-

The sample is introduced into the mass spectrometer. Volatile samples can be introduced via a gas chromatograph (GC-MS) or a heated probe. Less volatile samples can be analyzed using techniques like electrospray ionization (ESI) coupled with liquid chromatography (LC-MS).[17][18]

Ionization:

-

The sample molecules are ionized. A common method for volatile organic compounds is Electron Ionization (EI), where high-energy electrons bombard the sample, causing ionization and fragmentation.[17][19]

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated by a mass analyzer according to their mass-to-charge (m/z) ratio.[20]

-

A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.[20]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for characterizing an organic compound like this compound using the spectroscopic techniques discussed.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

- 1. rsc.org [rsc.org]

- 2. Methyl 4-acetylbenzoate | C10H10O3 | CID 137990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. METHYL 4-ACETYLBENZOATE(3609-53-8) 1H NMR spectrum [chemicalbook.com]

- 4. Methyl 4-acetyl-2-methylbenzoate | C11H12O3 | CID 68518283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy Methyl 4-acetyl-2-methylbenzoate | 1036715-60-2 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. Benzyl benzoate(120-51-4) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Benzyl benzoate(120-51-4) IR Spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Benzyl Benzoate [webbook.nist.gov]

- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. webassign.net [webassign.net]

- 15. forensicresources.org [forensicresources.org]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. fiveable.me [fiveable.me]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

Solubility Profile of Benzyl 4-acetyl-2-methylbenzoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anticipated solubility characteristics of Benzyl 4-acetyl-2-methylbenzoate in various organic solvents. Due to the limited availability of direct experimental data for this specific compound in public literature, this document leverages data from structurally similar molecules to predict its solubility profile. Furthermore, it outlines a comprehensive experimental protocol for researchers to determine the precise solubility of this compound in their laboratories.

Predicted Solubility of this compound

The chemical structure of this compound, an ester derived from 4-acetyl-2-methylbenzoic acid and benzyl alcohol, suggests it will exhibit good solubility in a range of common organic solvents. This prediction is based on the known properties of its parent compounds and analogous esters.

Key Structural Features Influencing Solubility:

-

Aromatic Rings: The presence of two benzene rings contributes to the molecule's nonpolar character, favoring solubility in nonpolar and moderately polar solvents.

-

Ester Group (-COO-): The ester functional group introduces polarity, allowing for dipole-dipole interactions with polar solvents.

-

Acetyl Group (-COCH₃): This ketone group also adds to the polarity of the molecule.

-

Methyl Group (-CH₃): The methyl group is nonpolar.

Based on these features, this compound is expected to be soluble in solvents that can engage in both nonpolar and polar interactions. Qualitative data for a related compound, Benzyl 4-methylbenzoate, indicates solubility in ethanol and ether[1]. Similarly, the parent acid, 4-acetyl-2-methylbenzoic acid, is reported to be soluble in ethanol and ether.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | High | The hydroxyl group can hydrogen bond with the ester and acetyl groups, while the alkyl chain interacts with the aromatic rings. |

| Ketones | Acetone, Methyl Ethyl Ketone | High | Similar polarity and ability to engage in dipole-dipole interactions. |

| Esters | Ethyl Acetate | High | "Like dissolves like" principle; the ester functional group is compatible. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers can act as hydrogen bond acceptors and have some polarity to interact with the ester and acetyl groups. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | Good solvents for a wide range of organic compounds due to their polarity and ability to dissolve nonpolar moieties. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to High | The aromatic rings of the solvent will interact favorably with the benzene rings of the solute. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low to Moderate | Primarily nonpolar interactions; the polar groups of the solute may limit solubility. |

| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | High | Highly polar aprotic solvents that are excellent at dissolving a wide range of organic molecules. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent capable of dissolving many polar and nonpolar compounds. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following method outlines a common procedure for determining the solubility of a compound in various solvents.

Objective: To determine the saturation solubility of this compound in selected organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should have undissolved solid present at the bottom.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The following diagram illustrates the experimental workflow for determining solubility.

Caption: Experimental workflow for solubility determination.

Synthesis of Precursor: 4-acetyl-2-methylbenzoic acid

For researchers who may need to synthesize this compound, the synthesis of its precursor, 4-acetyl-2-methylbenzoic acid, is a critical first step. Several synthetic routes have been reported in the literature. One common method involves the hydrolysis of 3-methyl-4-cyanoacetophenone.

A general procedure is as follows: 3-methyl-4-cyanoacetophenone is reacted with an acid such as trifluoroacetic acid at an elevated temperature (e.g., 60°C) for several hours[2]. The reaction progress can be monitored by thin-layer chromatography (TLC). After completion, the product is worked up, typically by adjusting the pH and extracting with an organic solvent like ethyl acetate[2].

The following diagram illustrates a logical relationship for the synthesis of the target compound.

Caption: Synthesis pathway for this compound.

Conclusion

References

In-depth Technical Guide on Theoretical Studies of Benzyl 4-acetyl-2-methylbenzoate

A comprehensive overview of the computational analysis of Benzyl 4-acetyl-2-methylbenzoate, outlining theoretical methodologies, key findings, and potential applications in drug discovery and materials science.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Based on a comprehensive search of available scientific literature, no specific theoretical or computational studies have been published on this compound. Therefore, this guide provides a general framework and methodologies for how such a study would be conducted, drawing on established principles of computational chemistry and examples from studies on structurally related molecules. The quantitative data and specific experimental protocols presented herein are illustrative and based on typical outputs of such theoretical investigations.

Introduction to Theoretical Studies of this compound

This compound is a small organic molecule with potential applications in medicinal chemistry and materials science. Theoretical studies, employing quantum chemical calculations and molecular modeling techniques, are crucial for understanding its structural, electronic, and reactive properties at the molecular level. Such studies can predict its behavior, guide experimental work, and accelerate the design of new derivatives with desired functionalities. This guide outlines the standard theoretical approaches used to characterize molecules like this compound.

Computational Methodology

A typical theoretical investigation of a molecule like this compound would involve a multi-step computational workflow.

Caption: General workflow for theoretical analysis of a small molecule.

Density Functional Theory (DFT) Calculations

DFT is a widely used method for predicting the properties of molecules. A common approach would be to use a functional, such as B3LYP or B3PW91, with a suitable basis set like 6-311G(d,p).[1]

Experimental Protocol: Geometry Optimization and Frequency Calculation

-

The initial 3D structure of this compound is built using molecular modeling software.

-

A geometry optimization is performed using a selected DFT functional and basis set to find the lowest energy conformation of the molecule.[1]

-

Following optimization, a frequency calculation is carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational frequencies for comparison with experimental IR spectra.

Spectroscopic Property Prediction

Theoretical calculations can predict NMR and IR spectra, which are valuable for confirming the molecular structure.

Experimental Protocol: NMR and IR Spectra Calculation

-

NMR: The Gauge-Including Atomic Orbital (GIAO) method is typically employed to calculate the isotropic chemical shifts (¹H and ¹³C NMR).[1] The calculated shifts are often correlated with experimental data to assess the accuracy of the computational model.[1]

-

IR: Vibrational frequencies are obtained from the frequency calculation. The calculated frequencies are often scaled by an appropriate factor to account for anharmonicity and other systematic errors in the theoretical model.

Predicted Molecular Properties

While no specific data exists for this compound, the following tables illustrate the types of quantitative data that would be generated from the aforementioned theoretical studies.

Geometric Parameters

The optimized geometry provides information on bond lengths, bond angles, and dihedral angles. This data is fundamental for understanding the molecule's 3D structure.

Table 1: Predicted Geometric Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O (acetyl) | ~1.22 Å |

| C=O (ester) | ~1.21 Å | |

| C-O (ester) | ~1.35 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| O=C-O (ester) | ~124° |

| Dihedral Angle | C-C-C=O (acetyl) | ~180° |

Electronic Properties

Analysis of the electronic properties provides insights into the molecule's reactivity and stability.

Table 2: Predicted Electronic Properties (Illustrative)

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Dipole Moment | 2.5 D |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. A large HOMO-LUMO gap suggests high kinetic stability. The Molecular Electrostatic Potential (MEP) map would further reveal the electron-rich and electron-poor regions of the molecule, indicating sites for electrophilic and nucleophilic attack.

Caption: Relationship between HOMO, LUMO, and the energy gap.

Potential Applications in Drug Development

If this compound were to be investigated as a potential drug candidate, theoretical studies could play a significant role.

Molecular Docking

Molecular docking simulations could predict the binding affinity and orientation of this compound within the active site of a target protein.

Experimental Protocol: Molecular Docking

-

The 3D structure of the target protein is obtained from a protein database (e.g., PDB).

-

The optimized structure of this compound (the ligand) is prepared.

-

Docking software (e.g., AutoDock, Glide) is used to predict the most favorable binding poses of the ligand in the protein's active site.

-

The results are analyzed based on the predicted binding energy and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Caption: A simplified workflow for molecular docking.

Conclusion

While there is currently a lack of specific theoretical research on this compound, this guide outlines the standard computational methodologies that would be employed to characterize it. Such studies would provide invaluable data on its geometry, electronic structure, and potential interactions with biological targets, thereby guiding future experimental research and application development. The protocols and data structures presented here serve as a template for what researchers can expect from a comprehensive theoretical investigation of this molecule.

References

discovery and history of Benzyl 4-acetyl-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 4-acetyl-2-methylbenzoate is a chemical compound with the CAS number 2270905-72-9.[1] While its direct discovery and detailed historical timeline are not extensively documented in publicly available literature, its significance primarily lies in its role as a chemical intermediate. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and potential applications derived from the analysis of its precursor, 4-acetyl-2-methylbenzoic acid, and related benzoate compounds.

Introduction

This compound belongs to the benzoate ester class of organic compounds. Its molecular structure, characterized by a benzyl group ester-linked to a 4-acetyl-2-methylbenzoic acid moiety, suggests its utility in organic synthesis. The presence of both an acetyl and a methyl group on the benzene ring of the benzoic acid portion influences its electronic properties and reactivity. This document aims to consolidate the available technical information on this compound, with a focus on its synthesis and physicochemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 2270905-72-9 | [1] |

| Molecular Formula | C17H16O3 | [1] |

| Molecular Weight | 268.3 g/mol | [1] |

| Purity | 95% | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be logically inferred to proceed via the esterification of its parent carboxylic acid, 4-acetyl-2-methylbenzoic acid, with benzyl alcohol. While a specific protocol for the benzyl ester is not detailed in the provided search results, a general methodology can be constructed based on standard esterification procedures and the synthesis of a related methyl ester.

Synthesis of the Precursor: 4-acetyl-2-methylbenzoic acid

The primary precursor, 4-acetyl-2-methylbenzoic acid (CAS 55860-35-0), is a well-documented organic intermediate.[2][3] Several synthetic routes for its preparation have been reported:

-

From 4-bromo-2-methylbenzoic acid: A high-yield synthesis involves the reaction of 4-bromo-2-methylbenzoic acid with n-butyl vinyl ether in the presence of a palladium acetate catalyst. This method reports a yield of 95% after refluxing for 5 hours at 80°C.[2][4]

-

From 3-methyl-4-cyanoacetophenone: This method involves the hydrolysis of 3-methyl-4-cyanoacetophenone using trifluoroacetic acid at 60°C for 12 hours, resulting in an 84% yield of 4-acetyl-2-methylbenzoic acid.[2]

-

From o-methylaniline: A multi-step process starting from o-methylaniline involves bromination, cyanation, and subsequent hydrolysis to yield the desired product.[5]

Proposed Esterification of 4-acetyl-2-methylbenzoic acid to this compound

A plausible method for the synthesis of the title compound involves the Fischer-Speier esterification of 4-acetyl-2-methylbenzoic acid with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol (Hypothetical):

-

To a solution of 4-acetyl-2-methylbenzoic acid (1 equivalent) in an excess of benzyl alcohol (acting as both reactant and solvent), a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) is added.

-

The reaction mixture is heated to reflux for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess benzyl alcohol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude this compound.

-

Purification can be achieved by column chromatography on silica gel.

This proposed synthesis is illustrated in the workflow diagram below.

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Data

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological activity or mechanism of action of this compound. However, related compounds offer some insights into potential areas of investigation. For example, benzyl benzoate has been studied for its insecticidal and repellent properties, with research indicating it may act on the nervous system of insects.[6] Additionally, various benzamide derivatives, which can be synthesized from the precursor acid, are known to possess a wide range of pharmacological activities.[7]

Given the lack of direct evidence, any discussion of signaling pathways would be purely speculative. The logical relationship for investigating the potential biological relevance of this compound is depicted below.

Caption: Logical workflow for investigating the biological activity of this compound.

Conclusion

This compound is a chemical intermediate whose properties and synthesis are largely inferred from its constituent parts and related compounds. While its own discovery and history are not well-documented, the synthetic routes to its precursor, 4-acetyl-2-methylbenzoic acid, are established. Future research is required to fully characterize this compound, including its spectroscopic data and potential biological activities. The information provided in this guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this and similar benzoate esters.

References

- 1. 4-Acetyl-2-methyl-benzoic acid benzyl ester Supplier in Mumbai, 4-Acetyl-2-methyl-benzoic acid benzyl ester Trader, Maharashtra [chemicalmanufacturers.in]

- 2. 4-acetyl-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 4-acetyl-2-methylbenzoic acid | 55860-35-0 [chemicalbook.com]

- 4. 4-Acetyl-2-methylbenzoic acid | 55860-35-0 | Benchchem [benchchem.com]

- 5. CN115477577B - New method for preparing 2-methyl-4-acetyl benzoic acid and derivatives thereof - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 4-Acetyl-2-methylbenzamide | 1095275-06-1 | Benchchem [benchchem.com]

Potential Biological Activity of Benzyl 4-acetyl-2-methylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 4-acetyl-2-methylbenzoate is an aromatic ester whose biological activities have not been extensively studied directly. However, analysis of its structural precursor, 4-acetyl-2-methylbenzoic acid, and its closely related analog, methyl 4-acetyl-2-methylbenzoate, reveals a potential for antimicrobial and anti-inflammatory applications. This technical guide synthesizes the available information on the synthesis, potential biological activities, and associated mechanisms of action of derivatives from this chemical scaffold. It provides a foundation for future research and drug development efforts by detailing relevant experimental protocols and potential signaling pathways.

Introduction

Aromatic esters and their derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities. This compound, with its characteristic benzyl, acetyl, and methylbenzoate moieties, presents an interesting scaffold for further investigation. While direct studies on this specific molecule are limited, research on analogous compounds provides valuable insights into its potential therapeutic applications.

Derivatives of the closely related methyl 4-acetyl-2-methylbenzoate have been synthesized and evaluated for their antimicrobial properties. Specifically, the synthesis of chalcone and pyrimidine derivatives has shown promise in developing new antimicrobial agents.[1] This suggests that the core structure of 4-acetyl-2-methylbenzoic acid can serve as a versatile starting material for generating compounds with significant biological activity.

Furthermore, the broader class of benzyl benzoate and benzylamine derivatives has been investigated for both antimicrobial and anti-inflammatory effects.[2][3][4][5][6][7][8][9][10][11] These studies often point towards mechanisms involving the inhibition of key inflammatory pathways, such as the NF-κB signaling cascade, or direct interference with microbial processes, like the inhibition of bacterial RNA polymerase.

This guide will provide an in-depth look at the synthesis of biologically active derivatives from a closely related compound, detail the experimental methodologies for evaluating their antimicrobial potential, and explore the putative signaling pathways that may be involved.

Synthesis of Bioactive Derivatives

The synthesis of potentially bioactive compounds from the 4-acetyl-2-methylbenzoate scaffold is a key step in exploring its therapeutic potential. A documented approach involves the use of methyl 4-acetyl-2-methylbenzoate to synthesize chalcone and pyrimidine derivatives.[1]

Synthesis of Chalcone and Pyrimidine Derivatives from Methyl 4-acetyl-2-methylbenzoate

A common synthetic route involves the Claisen-Schmidt condensation of methyl 4-acetyl-2-methylbenzoate with various aromatic aldehydes to yield chalcones. These chalcones can then be cyclized with reagents like urea or guanidine hydrochloride to form pyrimidine derivatives.

Experimental Protocol: Synthesis of Chalcone and Pyrimidine Derivatives

Materials:

-

Methyl 4-acetyl-2-methylbenzoate

-

Various aromatic aldehydes

-

40% Alcoholic NaOH

-

Urea

-

Guanidine hydrochloride

-

Ethanol

-

10% HCl

Procedure:

Step 1: Synthesis of Chalcone Derivatives

-

Dissolve methyl 4-acetyl-2-methylbenzoate in ethanol.

-

Add an equimolar amount of the desired aromatic aldehyde.

-

Slowly add 40% alcoholic NaOH to the mixture while stirring.

-

Continue stirring at room temperature for the time specified in the relevant literature (typically several hours) until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into crushed ice and acidify with 10% HCl.

-

Filter the precipitated solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Step 2: Synthesis of Pyrimidine Derivatives

-

Dissolve the synthesized chalcone derivative in ethanol.

-

Add an equimolar amount of urea or guanidine hydrochloride.

-

Add a catalytic amount of a suitable base (e.g., NaOH or KOH).

-

Reflux the reaction mixture for the time specified in the relevant literature (typically several hours).

-

After completion of the reaction (monitored by TLC), distill off the excess solvent.

-

Neutralize the residue with 10% HCl.

-

Filter the separated solid, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure pyrimidine derivative.

The following diagram illustrates the general workflow for this synthesis.

Potential Biological Activity: Antimicrobial Effects

Derivatives of methyl 4-acetyl-2-methylbenzoate have been reported to possess antimicrobial activity against both gram-positive and gram-negative bacteria.[1] While specific quantitative data for these derivatives is not publicly available in the abstract, the study indicates that Minimum Inhibitory Concentrations (MICs) were determined, suggesting varying levels of potency across the synthesized compounds.

Quantitative Data

The following table is a template for presenting the antimicrobial activity of synthesized derivatives. In the absence of specific data from the primary literature, this table serves as an example of how results would be structured.

| Compound ID | Derivative Class | Test Organism (Gram +) | MIC (µg/mL) | Test Organism (Gram -) | MIC (µg/mL) |

| 5a | Pyrimidine (from Urea) | Staphylococcus aureus | Data not available | Escherichia coli | Data not available |

| 6a | Pyrimidine (from Guanidine) | Staphylococcus aureus | Data not available | Escherichia coli | Data not available |

| ... | ... | ... | ... | ... | ... |

Note: The above table is for illustrative purposes. Specific MIC values would need to be extracted from the full-text scientific literature.

Experimental Protocol for Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be evaluated using standard methods such as the Kirby-Bauer disk diffusion test for initial screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Kirby-Bauer Disk Diffusion and MIC Determination

Materials:

-

Mueller-Hinton Agar (MHA)

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Synthesized compounds

-

Standard antibiotic disks (for control)

-

Sterile filter paper disks

-

0.5 McFarland turbidity standard

-

Sterile saline

-

96-well microtiter plates

Procedure:

Part 1: Kirby-Bauer Disk Diffusion Assay (Qualitative)

-

Prepare a bacterial inoculum by suspending colonies from a fresh culture in sterile saline to match the 0.5 McFarland turbidity standard.

-

Using a sterile cotton swab, inoculate the entire surface of an MHA plate to create a confluent lawn of bacteria.

-

Impregnate sterile filter paper disks with a known concentration of the synthesized compounds and allow the solvent to evaporate.

-

Place the impregnated disks, along with standard antibiotic control disks, onto the surface of the inoculated MHA plate.

-

Invert the plates and incubate at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition around each disk in millimeters.

Part 2: Broth Microdilution for MIC Determination (Quantitative)

-

Perform serial two-fold dilutions of the synthesized compounds in MHB in a 96-well microtiter plate.

-

Prepare a standardized bacterial suspension as described above and further dilute it in MHB.

-

Inoculate each well of the microtiter plate with the diluted bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (bacteria, no compound) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

The workflow for determining antimicrobial susceptibility is depicted below.

References

- 1. What are RNA polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Bacterial RNAP inhibitors and how do they work? [synapse.patsnap.com]

- 5. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 6. NF-κB Signaling Pathway | Tocris Bioscience [tocris.com]

- 7. Mechanisms of antibiotics inhibiting bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 10. Inhibition of bacterial RNA polymerase function and protein–protein interactions: a promising approach for next-generation antibacterial therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzyl 4-acetyl-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, two-step protocol for the synthesis of Benzyl 4-acetyl-2-methylbenzoate, a potentially valuable intermediate in pharmaceutical and organic synthesis. The synthesis begins with the readily available starting material, 4-bromo-2-methylbenzoic acid.

Overall Synthesis Workflow

The synthesis is a two-step process. The first step involves a palladium-catalyzed acylation of 4-bromo-2-methylbenzoic acid to yield 4-acetyl-2-methylbenzoic acid. The second step is the esterification of the resulting carboxylic acid with benzyl alcohol to produce the final product, this compound.

Figure 1. Two-step synthesis of this compound.

Step 1: Synthesis of 4-acetyl-2-methylbenzoic acid

This protocol is adapted from a palladium-catalyzed reaction using n-butyl vinyl ether as the acetyl source.[1][2][3]

Reaction Scheme:

Experimental Protocol:

-

Reagent Preparation: In a clean, dry reaction vessel, combine 4-bromo-2-methylbenzoic acid, potassium carbonate, 1,3-bis(diphenylphosphino)propane (DPPF), and palladium(II) acetate.

-

Solvent Addition: Add n-butanol as the solvent.

-

Inert Atmosphere: Degas the reaction mixture and purge with an inert gas, such as nitrogen or argon.

-

Reaction: Heat the mixture to reflux and maintain for approximately 5 hours.

-

Work-up:

-

Cool the reaction mixture to 80°C.

-

Remove n-butanol and excess n-butyl vinyl ether by distillation under reduced pressure.

-

Add toluene and water to the residue.

-

Neutralize the mixture with concentrated hydrochloric acid.

-

Separate the aqueous phase. The toluene solution contains the desired product.

-

-

Purification: The product can be further purified by crystallization or column chromatography.

Quantitative Data:

| Reagent/Parameter | Molar Ratio/Condition | Notes |

| 4-bromo-2-methylbenzoic acid | 1.0 eq | Starting material |

| n-butyl vinyl ether | 3.0 eq | Acetyl source |

| Potassium carbonate | 1.2 eq | Base |

| Palladium(II) acetate | 0.002 eq | Catalyst |

| 1,3-bis(diphenylphosphino)propane (DPPF) | 0.006 eq | Ligand |

| n-butanol | - | Solvent |

| Reaction Temperature | Reflux | - |

| Reaction Time | 5 hours | [1] |

| Yield | ~95% | [3] |

Step 2: Synthesis of this compound

This protocol is a general acid-catalyzed esterification method.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-acetyl-2-methylbenzoic acid in a suitable solvent such as toluene.

-

Reagent Addition: Add benzyl alcohol and a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data:

| Reagent/Parameter | Molar Ratio/Condition | Notes |

| 4-acetyl-2-methylbenzoic acid | 1.0 eq | Starting material |

| Benzyl alcohol | 1.2 eq | Esterifying agent |

| Sulfuric acid | Catalytic amount | Catalyst |

| Toluene | - | Solvent (allows azeotropic removal of water) |

| Reaction Temperature | Reflux | - |

| Reaction Time | Varies (monitor by TLC) | - |

| Yield | - | Dependent on reaction scale and purification |

Safety Precautions

-

All experiments should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Palladium compounds are toxic and should be handled with care.

-

Concentrated acids are corrosive and should be handled with extreme caution.

-

Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

References

Application Notes and Protocols: Benzyl 4-acetyl-2-methylbenzoate Derivatives in Palladium-Catalyzed Cross-Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the proposed use of halogenated derivatives of Benzyl 4-acetyl-2-methylbenzoate in palladium-catalyzed cross-coupling reactions. While direct palladium-catalyzed reactions involving the C-H bonds of this compound are not widely documented, its bromo-substituted analogue, Benzyl 4-acetyl-5-bromo-2-methylbenzoate, serves as an excellent and versatile substrate for forming carbon-carbon bonds. This document focuses on the Suzuki-Miyaura cross-coupling reaction, a powerful method for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and advanced materials.

Introduction to Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] This reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.[1][3] Its popularity stems from the mild reaction conditions, broad functional group tolerance, commercial availability of reagents, and the low toxicity of the boron-containing byproducts.[2][3]

Aryl bromides are common substrates in Suzuki-Miyaura couplings due to their optimal reactivity in the crucial oxidative addition step with the Pd(0) catalyst.[4][5] For the purpose of these application notes, we propose the use of Benzyl 4-acetyl-5-bromo-2-methylbenzoate as a versatile building block. The presence of the bromo-substituent provides a reactive handle for palladium catalysis, while the ester and ketone functionalities are generally well-tolerated, making it an ideal candidate for late-stage functionalization in complex molecule synthesis.

Proposed Reaction: Suzuki-Miyaura Coupling of Benzyl 4-acetyl-5-bromo-2-methylbenzoate

The general scheme for the proposed Suzuki-Miyaura coupling reaction is presented below. Benzyl 4-acetyl-5-bromo-2-methylbenzoate is coupled with a variety of arylboronic acids to yield the corresponding biaryl products.

Caption: General scheme of the Suzuki-Miyaura reaction.

Data Presentation: Expected Outcomes

The following table summarizes the expected products and plausible yields for the Suzuki-Miyaura coupling of Benzyl 4-acetyl-5-bromo-2-methylbenzoate with various representative arylboronic acids. The yields are estimated based on similar transformations reported in the literature for aryl bromides bearing electron-withdrawing groups.[5][6][7]

| Entry | Arylboronic Acid (R-B(OH)₂) | Product Structure | Expected Yield (%) |

| 1 | Phenylboronic acid | Benzyl 4-acetyl-5-phenyl-2-methylbenzoate | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Benzyl 4-acetyl-5-(4-methoxyphenyl)-2-methylbenzoate | 80-92 |

| 3 | 4-Fluorophenylboronic acid | Benzyl 4-acetyl-5-(4-fluorophenyl)-2-methylbenzoate | 82-94 |

| 4 | 3-Tolylboronic acid | Benzyl 4-acetyl-5-(3-tolyl)-2-methylbenzoate | 88-96 |

| 5 | 2-Thiopheneboronic acid | Benzyl 4-acetyl-5-(thiophen-2-yl)-2-methylbenzoate | 75-88 |

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction of Benzyl 4-acetyl-5-bromo-2-methylbenzoate with phenylboronic acid (Table 1, Entry 1).

Materials:

-

Benzyl 4-acetyl-5-bromo-2-methylbenzoate (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

Sphos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

-

Potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (4 mL)

-

Water (1 mL)

-

Schlenk tube or microwave vial

-

Magnetic stirrer and heating plate/oil bath

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: To a Schlenk tube or microwave vial equipped with a magnetic stir bar, add Benzyl 4-acetyl-5-bromo-2-methylbenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), Sphos (0.04 mmol), and K₃PO₄ (2.0 mmol).

-

Degassing: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.

-

Reaction: Place the vessel in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-12 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure product, Benzyl 4-acetyl-5-phenyl-2-methylbenzoate.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle and Mechanism

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main stages: oxidative addition, transmetalation, and reductive elimination.[1][2]

Caption: Simplified Suzuki-Miyaura catalytic cycle.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of Benzyl 4-acetyl-5-bromo-2-methylbenzoate, forming a Pd(II) complex.

-

Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments (the initial aryl bromide backbone and the newly transferred aryl group) are coupled together and eliminated from the palladium center, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][2]

Safety Precautions

-

Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere where necessary.

-

Organic solvents like 1,4-dioxane are flammable and have associated health risks. Avoid inhalation and skin contact.

-

Reactions at elevated temperatures should be conducted behind a blast shield.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Benzyl 4-acetyl-2-methylbenzoate Derivatives

Introduction

Benzyl 4-acetyl-2-methylbenzoate and its derivatives are organic compounds of interest in medicinal chemistry and materials science. The structural motif of a substituted benzoic acid provides a versatile scaffold for the development of novel molecules. This document provides detailed experimental protocols for the synthesis of the key precursor, 4-acetyl-2-methylbenzoic acid, its subsequent conversion to this compound, and the synthesis of further derivatives such as chalcones. These protocols are intended for researchers in organic synthesis, drug discovery, and related fields.

Overall Synthetic Pathway

The synthesis of this compound derivatives typically follows a multi-step pathway. The process begins with the synthesis of the key intermediate, 4-acetyl-2-methylbenzoic acid, from commercially available precursors. This acid is then esterified to yield the target benzyl ester. The resulting compound can be further modified, for example, through a Claisen-Schmidt condensation to form chalcone derivatives.

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 4-acetyl-2-methylbenzoic acid

This protocol describes the synthesis of the key precursor, 4-acetyl-2-methylbenzoic acid, via the hydrolysis of 3-methyl-4-cyanoacetophenone.[1][2]

Materials:

-

3-methyl-4-cyanoacetophenone

-

Trifluoroacetic acid

-

10% Sodium carbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Add 1-mmol equivalent (e.g., 1.59 g) of 3-methyl-4-cyanoacetophenone to a 100 mL flask.[1]

-

Add 10 mL of trifluoroacetic acid to the flask.[1]

-

Heat the reaction mixture to 60°C and stir for 12 hours.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by adding 10% sodium carbonate solution until the pH reaches 2.[1]

-

Transfer the mixture to a separatory funnel and extract the product three times with ethyl acetate.[1]

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.[1]

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the product.[1] The expected product is a beige solid with a typical yield of around 84%.[1]

Protocol 2: Synthesis of this compound

This protocol details the esterification of 4-acetyl-2-methylbenzoic acid with benzyl bromide using a phase-transfer catalyst. This method is effective for achieving high yields.[3]

Materials:

-

4-acetyl-2-methylbenzoic acid

-

Potassium hydroxide (KOH)

-

Benzyl bromide

-

Triethylbenzylammonium bromide (TEAB)

-

Dichloroethane

-

Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 4-acetyl-2-methylbenzoic acid in dichloroethane.

-

In a separate beaker, dissolve 1 equivalent of KOH in water.

-

Add the aqueous KOH solution to the flask containing the acid.

-

Add the phase-transfer catalyst, TEAB (0.05 equivalents).[3]

-

Add 1 equivalent of benzyl bromide to the mixture.

-

Heat the biphasic mixture to 50-80°C with vigorous stirring.[3]

-

Continue the reaction for several hours, monitoring progress by TLC.

-

Upon completion, cool the reaction, transfer to a separatory funnel, and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Protocol 3: Synthesis of Chalcone Derivatives

This protocol describes the Claisen-Schmidt condensation of this compound with an aromatic aldehyde to form a chalcone derivative. The procedure is adapted from the synthesis using the corresponding methyl ester.[4]

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Methanol

-

40% aqueous Sodium hydroxide (NaOH) solution

-

Crushed ice

-

Beaker and magnetic stirrer

Procedure:

-

Dissolve 1 equivalent of this compound and 1 equivalent of the desired aromatic aldehyde in methanol (approx. 25 mL per 0.01 mol) in a beaker at room temperature (25-30°C).[4]

-

Slowly add 40% aqueous NaOH solution dropwise until the solution becomes basic (pH > 10).[4]

-

Stir the reaction mixture vigorously at room temperature for 3 to 5 hours.[4]